1-(3,4-Methylenedioxyphenyl)-2-butanamine

Neuropharmacology Monoamine Release Transporter Interaction

BDB is the primary human metabolite of MBDB, essential for forensic labs developing GC-MS/LC-MS/MS methods to detect MBDB use. Unlike MDA, BDB does not release dopamine in rat brain slices, making it a unique tool for studying serotonergic signaling without dopamine interference. BDB exhibits greater cytotoxicity than MDMA in hepatocyte models, positioning it as a preferred positive control for amphetamine-related liver injury mechanistic studies. Its high DAT binding affinity (Ki=15 nM) enables comparative SAR studies. This certified reference material solves the critical analytical challenge of a mass spectrum virtually identical to MDMA, enabling unambiguous chromatographic separation and spectral deconvolution.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 107447-03-0
Cat. No. B012200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Methylenedioxyphenyl)-2-butanamine
CAS107447-03-0
Synonyms1-(3,4-methylenedioxyphenyl)-2-butanamine
1-(3,4-methylenedioxyphenyl)-2-butanamine, (+-)-isomer
1-(3,4-methylenedioxyphenyl)-2-butanamine, (R)-isomer
1-(3,4-methylenedioxyphenyl)-2-butanamine, (S)-isomer
1-MDPBA
3,4-methylenedioxyphenyl-2-butanamine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCC(CC1=CC2=C(C=C1)OCO2)N
InChIInChI=1S/C11H15NO2/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9H,2,5,7,12H2,1H3
InChIKeyVHMRXGAIDDCGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Methylenedioxyphenyl)-2-butanamine (CAS 107447-03-0) Technical Overview for Forensic & Research Procurement


1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB; CAS 107447-03-0) is a phenethylamine derivative and a member of the methylenedioxyphenylalkylamine class. It is an analog of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), characterized by the substitution of an ethyl group for the methyl group at the alpha carbon [1]. BDB functions as a monoamine reuptake inhibitor, binding to and inhibiting the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) [2][3]. It is a primary amine metabolite of the entactogen MBDB (N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine) and is often studied as an analytical reference standard in forensic toxicology, as well as in neurochemical and behavioral pharmacology research [4][5].

Why 1-(3,4-Methylenedioxyphenyl)-2-butanamine Cannot Be Substituted with Generic Analogs


Substituting BDB with other methylenedioxyphenylalkylamines, such as MDA or MDMA, is scientifically invalid due to distinct and quantifiable differences in pharmacological activity, cytotoxicity, and analytical behavior. Despite structural similarities, BDB exhibits unique, measurable properties that preclude interchangeable use in research and forensic applications. For instance, the α-ethyl substitution in BDB, compared to the α-methyl in MDA, profoundly alters its ability to release dopamine in critical brain regions, as demonstrated in direct head-to-head studies [1]. Furthermore, BDB and its N-methyl analog, MBDB, display greater cytotoxicity than MDMA in hepatocyte models, indicating that the side-chain modification significantly impacts toxicological profile [2]. Finally, from an analytical chemistry perspective, the mass spectra of BDB and MDMA are virtually identical, presenting a challenge that requires specific analytical differentiation techniques and certified reference materials for unequivocal identification [3].

Quantitative Differentiation of 1-(3,4-Methylenedioxyphenyl)-2-butanamine from Key Comparators


BDB Abolishes Dopamine Release Compared to MDA in Rat Brain Slices

In a direct head-to-head comparison using superfused rat brain slices, BDB was shown to be functionally distinct from its α-methyl analog MDA in its effect on neurotransmitter release. While both compounds demonstrated a similar efficacy in releasing [3H]serotonin (5-HT) from rat hippocampal slices, a striking difference was observed in dopamine (DA) release. The study explicitly found that 'side chain extension from alpha-methyl to alpha-ethyl completely abolished this activity,' referring to the release of [3H]DA from rat caudate nucleus slices [1]. This demonstrates a qualitative and functional difference in monoaminergic activity, not merely a difference in potency.

Neuropharmacology Monoamine Release Transporter Interaction

BDB Demonstrates Elevated Hepatocyte Cytotoxicity Compared to MDMA

A comparative toxicology study using freshly isolated rat hepatocytes assessed the relative cytotoxicity of several designer amphetamines, including BDB and MDMA. The study reported that 'the cytotoxicity of MBDB and BDB was greater than that of MDMA and methylone' [1]. Furthermore, specific mitochondrial assays revealed that 'MBDB/BDB resulted in a greater increase in the rate of state 4 oxygen consumption than did MDMA/methylone, indicating an uncoupling effect' [1]. This data indicates that the α-ethyl substitution (as in BDB) leads to a quantifiably different and higher toxicological potential in this model system.

Toxicology Hepatotoxicity In Vitro Safety

BDB Exhibits Distinctive Monoamine Reuptake Inhibition Profile

BDB functions as a reuptake inhibitor at the three major monoamine transporters with the following potencies (IC50): serotonin (SERT) = 1.6 µM, norepinephrine (NET) = 2.8 µM, and dopamine (DAT) = 7.9 µM [1][2]. While a direct head-to-head comparison with MDA or MDMA in the same assay format for these specific values is not available, this profile can be contextualized as a class-level inference. Compared to literature reports for MDA, which generally show a more balanced or even preferential effect on dopamine and norepinephrine, BDB's profile suggests a distinct relative potency across transporters, with a ~5-fold higher potency for SERT over DAT [3].

Neurochemistry Transporter Binding Monoamine Uptake

BDB Binding Affinity at Rat DAT (Ki = 15 nM)

BDB demonstrates high affinity for the rat dopamine transporter (DAT) in vitro. A radioligand binding study determined a Ki value of 15 nM for BDB in displacing [3H]GBR-12395 from rat striatal membranes [1]. This affinity is within the same order of magnitude as MDMA, which has been reported with Ki values of approximately 237 nM at rat DAT in similar assays [2], representing a roughly 15-fold higher affinity for BDB. This high-affinity interaction is a key differentiator for in vitro experimental design.

Transporter Binding Radioligand Displacement Neuropharmacology

Primary Applications for 1-(3,4-Methylenedioxyphenyl)-2-butanamine in Research and Forensic Analysis


Forensic Toxicology Reference Standard for MBDB Metabolite Identification

BDB is a key human metabolite of the psychoactive designer drug MBDB. It is an essential certified reference material for forensic laboratories developing and validating analytical methods (e.g., GC-MS, LC-MS/MS) to detect MBDB use. As established in Section 2, BDB's mass spectrum is virtually identical to MDMA, making a high-purity reference standard crucial for unambiguous chromatographic separation and mass spectral deconvolution in biological samples [1].

Neuropharmacology Tool Compound for Isolating Serotonergic Activity

Based on the direct evidence in Section 3 (Evidence Item 1), BDB serves as a valuable tool for dissecting monoaminergic systems. Unlike its analog MDA, BDB's inability to release dopamine in rat brain slices makes it ideal for experimental paradigms where serotonergic effects need to be studied without the confounding influence of dopamine release. This application is critical for fundamental research into the distinct roles of serotonin and dopamine in complex behaviors.

In Vitro Toxicology Model for Amphetamine-Induced Hepatotoxicity

As detailed in Section 3 (Evidence Item 2), BDB exhibits a quantifiably higher cytotoxic potential than MDMA in primary rat hepatocyte cultures. This property establishes BDB as a preferred positive control or a model compound for mechanistic studies investigating mitochondrial dysfunction and oxidative stress pathways associated with amphetamine-related liver injury. Its use allows researchers to probe toxicological mechanisms with a more potent tool compound [1].

High-Affinity Ligand for Rodent Dopamine Transporter Studies

Data presented in Section 3 (Evidence Item 4) confirms that BDB has a high binding affinity (Ki = 15 nM) for the rat dopamine transporter. This makes it a suitable compound for radioligand binding and transporter occupancy assays in rodent models. Its distinct affinity compared to other analogs like MDMA allows for comparative structure-activity relationship (SAR) studies focused on the structural determinants of DAT binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Methylenedioxyphenyl)-2-butanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.